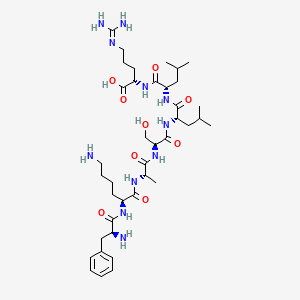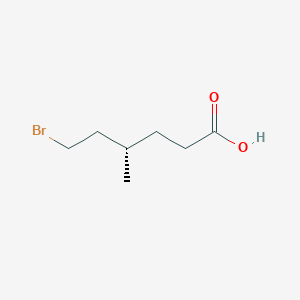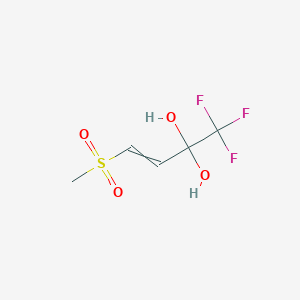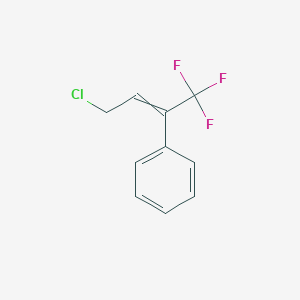![molecular formula C13H13NOS B12588260 2-[(2-Methoxyphenyl)methylsulfanyl]pyridine CAS No. 646511-45-7](/img/structure/B12588260.png)
2-[(2-Methoxyphenyl)methylsulfanyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Methoxyphenyl)methylsulfanyl]pyridine is an organic compound with the molecular formula C13H13NOS It is characterized by a pyridine ring substituted with a methoxyphenylmethylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methoxyphenyl)methylsulfanyl]pyridine typically involves the reaction of 2-bromopyridine with 2-methoxybenzyl mercaptan in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Methoxyphenyl)methylsulfanyl]pyridine can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(2-Methoxyphenyl)methylsulfanyl]pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: Used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-[(2-Methoxyphenyl)methylsulfanyl]pyridine depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The methoxyphenylmethylsulfanyl group can interact with various molecular targets, influencing pathways involved in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(2-Methoxyphenyl)methylsulfanyl]benzene
- 2-[(2-Methoxyphenyl)methylsulfanyl]thiophene
- 2-[(2-Methoxyphenyl)methylsulfanyl]furan
Uniqueness
2-[(2-Methoxyphenyl)methylsulfanyl]pyridine is unique due to the presence of the pyridine ring, which imparts specific electronic properties and reactivity. This makes it distinct from similar compounds with benzene, thiophene, or furan rings, which have different chemical behaviors and applications.
Propiedades
Número CAS |
646511-45-7 |
|---|---|
Fórmula molecular |
C13H13NOS |
Peso molecular |
231.32 g/mol |
Nombre IUPAC |
2-[(2-methoxyphenyl)methylsulfanyl]pyridine |
InChI |
InChI=1S/C13H13NOS/c1-15-12-7-3-2-6-11(12)10-16-13-8-4-5-9-14-13/h2-9H,10H2,1H3 |
Clave InChI |
LUDKKYMCVVUYAJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1CSC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1S)-2,2-Dichloro-1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B12588191.png)

![1-{(1S)-2,2-Bis[(S)-4-methylbenzene-1-sulfinyl]-1-phenylethyl}piperidine](/img/structure/B12588201.png)
![2-Pyridinamine, 3-[(3,4-dimethylphenyl)methoxy]-](/img/structure/B12588206.png)
![2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12588207.png)
![Acetamide, N-[(3-bromophenyl)-1-piperidinylmethyl]-](/img/structure/B12588208.png)
![3-[2-(3,5-Dichlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12588219.png)


![1H-Pyrazolo[4,3-c]isoquinoline, 7,8-dimethoxy-3-methyl-5-(2-pyridinyl)-](/img/structure/B12588237.png)




